molecular formula C5H4BrN5 B1335309 2-Bromo-9H-purin-6-amine CAS No. 28128-25-8

2-Bromo-9H-purin-6-amine

Numéro de catalogue B1335309
Numéro CAS: 28128-25-8
Poids moléculaire: 214.02 g/mol
Clé InChI: CPZULIHZICLSQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-9H-purin-6-amine is a brominated purine derivative that serves as a versatile intermediate in the synthesis of various nucleoside analogues and ligands. The presence of the bromine atom at the 6th position on the purine ring makes it a reactive site for nucleophilic aromatic substitution (S_NAr) reactions, which can be exploited to introduce various functional groups, thereby creating a diverse array of compounds with potential biological activity .

Synthesis Analysis

The synthesis of 2-Bromo-9H-purin-6-amine derivatives has been explored in several studies. For instance, the 2-amine-9H-purine scaffold was developed into a potent ligand for the bromodomain of human BRD9 through iterative structure-based design . Another study reported the synthesis of 6-bromopurine nucleosides, including the guanosine derivative N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside, which was synthesized for the first time. These brominated nucleosides were found to undergo facile S_NAr reactions with various nucleophiles, leading to high yields of substitution products . Additionally, N-Methoxy-9-methyl-9H-purin-6-amines with different 2-substituents were synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement, demonstrating the versatility of the purine scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-Bromo-9H-purin-6-amine and its derivatives is characterized by the purine ring system, which can exhibit tautomerism. Variations in the amino/imino tautomer ratio among compounds with different 2-substituents have been observed, and these tautomers can be identified using NMR methods . The induced-fit pocket plasticity of the BRD9 bromodomain upon binding to the 2-amine-9H-purine ligand also highlights the significance of the molecular structure in protein-ligand interactions .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromo-9H-purin-6-amine is primarily centered around the bromine atom, which is susceptible to nucleophilic attack. The S_NAr reactions with 6-bromopurine nucleosides have been shown to proceed with high selectivity and yield, even with weakly nucleophilic aromatic amines. These reactions occur at the C6 position without affecting the acetyl-protected ribose, allowing for the synthesis of C6-arylamine derivatives of adenosine and 2'-deoxyadenosine . Furthermore, the treatment of N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide resulted in N-7- and N6-benzylated compounds, with the former being the major products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-9H-purin-6-amine derivatives are influenced by the substituents on the purine ring. The presence of strongly electronegative substituents at the C-2 position can significantly reduce the reactivity of the compound under certain reaction conditions . The binding of the 2-amine-9H-purine ligand to the BRD9 bromodomain does not exhibit cytotoxic effects in HEK293 cells, indicating a favorable safety profile for this class of compounds . Additionally, the ligand's ability to displace the BRD9 bromodomain from chromatin in bioluminescence proximity assays without affecting the BRD4/histone complex suggests a degree of selectivity in its biological interactions .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Synthesis of N-Methoxy-9-methyl-9H-purin-6-amines : These compounds, with various substituents at the 2 positions, were synthesized from known 6-chloropurines. They show significant variations in amino/imino tautomer ratios, providing insights into the chemical behavior and potential applications of 2-Bromo-9H-purin-6-amine in synthetic chemistry (Roggen & Gundersen, 2008).

  • Binding Properties in Bromodomain Studies : The 2-amine-9H-purine scaffold, a related structure, has been developed into a potent nanomolar ligand for the bromodomain of human BRD9. This demonstrates the use of 2-Bromo-9H-purin-6-amine in studying protein-ligand interactions and pocket plasticity in proteins (Picaud et al., 2015).

  • Use in Organic Synthesis : It's utilized in the synthesis of 9-aryl-9H-purin-6-amines, showcasing its role in the formation of complex organic structures, which might have implications in drug design and material sciences (El-bayouki, Nielsen, & Pedersen, 1985).

Biological Applications

  • Antimycobacterial and Antiprotozoal Activity : 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, closely related to 2-Bromo-9H-purin-6-amine, have shown potential antimycobacterial and antiprotozoal activities. This suggests possible applications in developing new antimicrobial agents (Roggen et al., 2011).

  • in-6-amine in the development of new antibacterial agents (Govori, 2017).
  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs : 2-Bromo-9H-purin-6-amine derivatives are used in the synthesis of acyclic nucleoside and nucleotide analogs, which are important in medicinal chemistry and the development of antiviral drugs (Janeba, Holý, & Masojídková, 2000).

  • Inhibitors in Pharmacological Studies : It's used in the design and synthesis of novel aldose reductase inhibitors, which could be crucial in treating diabetic complications (Zhu et al., 2022).

  • In vitro Antibacterial Evaluation : There's ongoing research on compounds containing the purine moiety for their antibacterial properties, indicating a potential application in the development of new antibacterial drugs (Govori, 2017).

Propriétés

IUPAC Name

2-bromo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZULIHZICLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403959
Record name 2-Bromo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9H-purin-6-amine

CAS RN

28128-25-8
Record name 28128-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-9H-purin-6-amine
Reactant of Route 2
2-Bromo-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
2-Bromo-9H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
2-Bromo-9H-purin-6-amine
Reactant of Route 5
2-Bromo-9H-purin-6-amine
Reactant of Route 6
Reactant of Route 6
2-Bromo-9H-purin-6-amine

Citations

For This Compound
1
Citations
BG Anderson, WE Bauta, WR Cantrell, Jr… - … Process Research & …, 2008 - ACS Publications
The identification of clofarabine process impurities and their subsequent isolation, synthesis, and characterization is described. Two isomeric process impurities resulting from N 6 -…
Number of citations: 18 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.